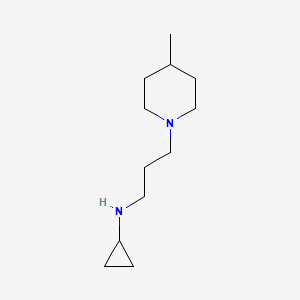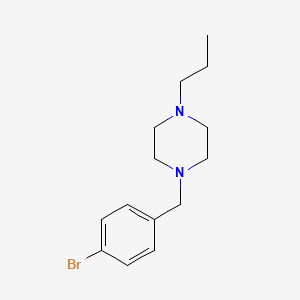
tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group, along with a 1,1-dioxide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide can be achieved through several synthetic routes. One common method involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring . Another approach is the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for synthesizing spirothietanes . Industrial production methods may involve the use of commercially available starting materials and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone moiety to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide include:
tert-Butyl 3-aminopiperidine-1-carboxylate: A piperidine derivative with similar functional groups but a different ring structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a tert-butyl group and an amino group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A bicyclic compound with an amino group and a tert-butyl group.
The uniqueness of this compound lies in its thietane ring structure and the presence of the 1,1-dioxide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15NO4S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
tert-butyl 3-amino-1,1-dioxothietane-3-carboxylate |
InChI |
InChI=1S/C8H15NO4S/c1-7(2,3)13-6(10)8(9)4-14(11,12)5-8/h4-5,9H2,1-3H3 |
InChI-Schlüssel |
MNMUROFMTAIPFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CS(=O)(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B13638773.png)
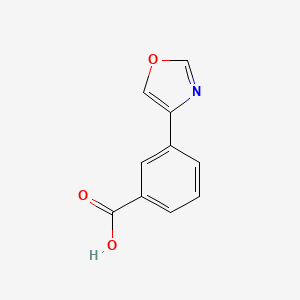
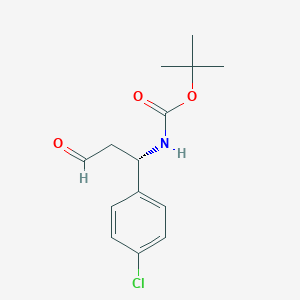
aminehydrochloride](/img/structure/B13638796.png)
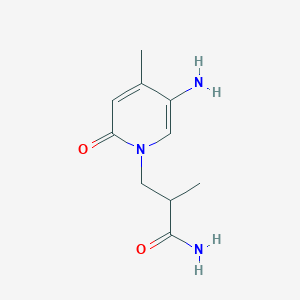


![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)
